

Repirinast: Application Notes and Protocols for In Vitro Mast Cell Degranulation Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Repirinast is an anti-allergic agent recognized for its mast cell stabilizing properties, which effectively inhibits the release of histamine and other inflammatory mediators.[1] This document provides a detailed experimental protocol for assessing the in vitro efficacy of **Repirinast** in a mast cell degranulation assay. The primary mechanism of action for **Repirinast** is attributed to its active metabolite, MY-1250, which prevents the degranulation of mast cells by inhibiting the influx of calcium ions, a critical step in the release of allergic mediators.[1] MY-1250 has been demonstrated to strongly and dose-dependently inhibit antigen-induced histamine release from rat peritoneal mast cells.[2][3]

The protocols outlined below utilize the Rat Basophilic Leukemia (RBL-2H3) cell line, a widely accepted model for studying IgE-mediated mast cell degranulation. The assay quantifies the release of β -hexosaminidase, a granular enzyme released in conjunction with histamine, as a reliable marker of mast cell degranulation.

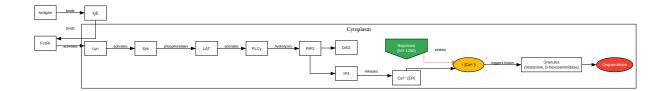
Signaling Pathway of Mast Cell Degranulation and Repirinast's Mechanism of Action

Mast cell degranulation is initiated by the cross-linking of IgE bound to FcɛRI receptors on the cell surface by an antigen. This event triggers a signaling cascade involving the activation of



tyrosine kinases (Lyn and Syk), phosphorylation of adaptor proteins like LAT, and activation of phospholipase Cy (PLCy). PLCy then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a pivotal signal for the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of inflammatory mediators.

Repirinast, through its active metabolite MY-1250, intervenes in this pathway primarily by inhibiting the mobilization of intracellular Ca2+.[2][3][4] This action effectively uncouples the antigen-IgE stimulus from the degranulation response. Additionally, MY-1250 has been shown to transiently increase cyclic AMP (cAMP) and decrease ATP levels within mast cells, which may contribute to its stabilizing effect.[3]



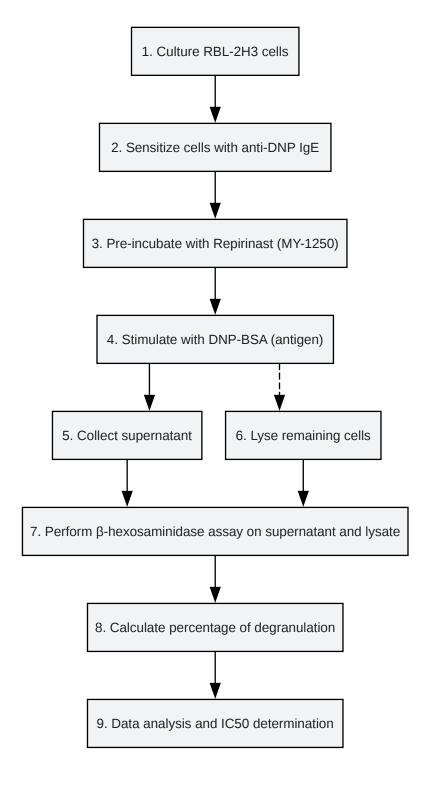
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Caption: IgE-mediated mast cell degranulation pathway and the inhibitory action of **Repirinast**.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro mast cell degranulation assay to evaluate the inhibitory effect of **Repirinast**.





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Caption: General workflow for the in vitro mast cell degranulation assay.

Quantitative Data Summary



The inhibitory effects of **Repirinast**'s active metabolite, MY-1250, on mast cell degranulation and related signaling events are summarized in the table below.

Parameter	Cell Type	Stimulus	IC50 Value	Reference
Histamine Release	Rat Peritoneal Mast Cells	Antigen	~ 0.3 μM	[2][4]
Intracellular Ca ²⁺ Mobilization	Rat Peritoneal Mast Cells	Antigen	~ 0.25 μM	[2][4]

Detailed Experimental Protocol: In Vitro Mast Cell Degranulation Assay

This protocol is adapted from standard procedures for RBL-2H3 cell degranulation assays.

Materials and Reagents:

- RBL-2H3 cell line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Monoclonal anti-dinitrophenyl (DNP) IgE
- Dinitrophenyl-human serum albumin (DNP-BSA)
- Repirinast (or its active metabolite, MY-1250)
- Tyrode's buffer (or HEPES buffer)
- p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
- Citrate buffer (pH 4.5)



- Stop solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)
- Triton X-100
- 96-well flat-bottom cell culture plates
- Microplate reader

Procedure:

- Cell Culture and Seeding:
 - Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
 - Seed the cells into 96-well plates at a density of 5 x 10⁴ to 1 x 10⁵ cells per well and allow them to adhere overnight.

Sensitization:

- The following day, gently wash the cells with fresh, serum-free DMEM.
- \circ Sensitize the cells by adding 100 μ L of DMEM containing an optimal concentration of anti-DNP IgE (e.g., 0.1-1 μ g/mL) to each well.
- Incubate the plates overnight at 37°C.

• Treatment with Repirinast:

- Prepare a stock solution of **Repirinast** or MY-1250 in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in Tyrode's buffer. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).
- $\circ~$ Wash the sensitized cells twice with 100 μL of Tyrode's buffer.
- Add 50 μL of the different concentrations of Repirinast/MY-1250 to the respective wells.
 Include a vehicle control (buffer with solvent) and a positive control (buffer without inhibitor).



- o Incubate for 30 minutes to 1 hour at 37°C.
- Stimulation of Degranulation:
 - Prepare a solution of DNP-BSA antigen in Tyrode's buffer at a pre-determined optimal concentration (e.g., 10-100 ng/mL).
 - Add 50 μL of the DNP-BSA solution to each well to initiate degranulation.
 - For the negative control (spontaneous release), add 50 μL of Tyrode's buffer without the antigen.
 - \circ For the total release control (to determine the maximum β -hexosaminidase content), add 50 μ L of 0.1-1% Triton X-100 to lyse the cells.
 - Incubate the plate for 1 hour at 37°C.
- β-Hexosaminidase Assay:
 - After incubation, centrifuge the plate at 4°C to pellet any detached cells.
 - Carefully transfer 25-50 μL of the supernatant from each well to a new 96-well plate.
 - \circ Add 50 μ L of pNAG substrate solution (dissolved in citrate buffer) to each well containing the supernatant.
 - Incubate the plate at 37°C for 1-1.5 hours.
 - Stop the reaction by adding 200 μL of the stop solution to each well.
 - Measure the absorbance at 405 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Degranulation = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100



- Plot the percentage of degranulation against the concentration of **Repirinast/MY-1250**.
- Determine the IC50 value, which is the concentration of the compound that inhibits degranulation by 50%.

Disclaimer: This protocol provides a general guideline. Researchers should optimize the conditions, including cell density, antibody and antigen concentrations, and incubation times, for their specific experimental setup.

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